molecular formula C23H30N2O2 B6128155 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Cat. No. B6128155
M. Wt: 366.5 g/mol
InChI Key: MKGXWVGLIXIVCT-UHFFFAOYSA-N
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Description

2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as MPMPB, is a novel chemical compound that has gained significant attention in the field of scientific research. MPMPB belongs to the benzamide class of compounds and has been shown to have potential applications in various areas of research, including neuroscience and pharmacology.

Scientific Research Applications

2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have potential applications in various areas of scientific research. In particular, it has been studied for its potential use as a ligand for imaging studies of the dopamine D3 receptor in the brain. Additionally, 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been studied for its potential use as a tool for studying the role of the dopamine D3 receptor in drug addiction.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain and has been implicated in the development of drug addiction.
Biochemical and Physiological Effects
2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to increase dopamine release in the brain, which may contribute to its potential use as a tool for studying the role of the dopamine D3 receptor in drug addiction. Additionally, 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have a high affinity for the dopamine D3 receptor, which may contribute to its potential use as a ligand for imaging studies of this receptor in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a potentially useful tool for studying the role of this receptor in drug addiction and other neurological disorders. However, one limitation of using 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is its relatively low selectivity for the dopamine D3 receptor. This means that it may also bind to other receptors in the brain, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the development of more selective ligands for the dopamine D3 receptor. Additionally, future research could focus on the potential use of 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide as a tool for studying other neurological disorders, such as Parkinson's disease. Finally, further research could explore the potential use of 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide in the development of new treatments for drug addiction and other neurological disorders.

Synthesis Methods

The synthesis of 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methyl-3-piperidinemethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-phenylethylamine to form 2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide.

properties

IUPAC Name

2-methoxy-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-24-15-8-11-20(17-24)18-25(16-14-19-9-4-3-5-10-19)23(26)21-12-6-7-13-22(21)27-2/h3-7,9-10,12-13,20H,8,11,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWVGLIXIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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